![molecular formula C6H5NO2S B13964433 1,3-Dioxolo[4,5-B]pyridine-6-thiol CAS No. 76470-54-7](/img/structure/B13964433.png)
1,3-Dioxolo[4,5-B]pyridine-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolo[4,5-B]pyridine-6-thiol is a heterocyclic compound with the molecular formula C6H5NO2S. It is characterized by a fused dioxole and pyridine ring system, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-B]pyridine-6-thiol typically involves multi-step organic reactions. One common method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . This one-pot three-component reaction is efficient and yields high purity products without the need for column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are often applied to scale up laboratory synthesis methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo[4,5-B]pyridine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
1,3-Dioxolo[4,5-B]pyridine-6-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an anticonvulsant agent in preliminary studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo[4,5-B]pyridine-6-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, in its role as an anticonvulsant, the compound is believed to modulate the activity of the GABA_A receptor, enhancing inhibitory neurotransmission and reducing neuronal excitability . Molecular dynamic simulations have shown stable interactions with the receptor, supporting its potential therapeutic effects.
Comparison with Similar Compounds
1,3-Dioxolo[4,5-B]pyridine-6-thiol can be compared with other similar compounds such as:
1,3-Dioxolo[4,5-B]pyridine: Lacks the thiol group, which significantly alters its chemical reactivity and biological activity.
1,3-Dioxolo[4,5-B]pyridine-6-methyl: The presence of a methyl group instead of a thiol group changes its physical and chemical properties.
1,3-Dioxolo[4,5-B]pyridine-6-amine: The amine group introduces different reactivity and potential biological activities.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
76470-54-7 |
|---|---|
Molecular Formula |
C6H5NO2S |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-6-thiol |
InChI |
InChI=1S/C6H5NO2S/c10-4-1-5-6(7-2-4)9-3-8-5/h1-2,10H,3H2 |
InChI Key |
XIWSIFMLTFBOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)
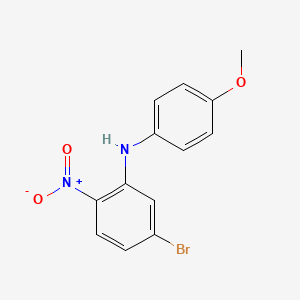


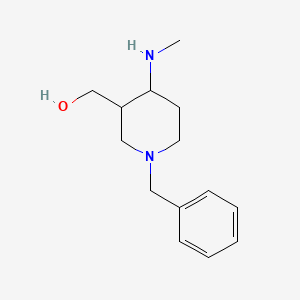
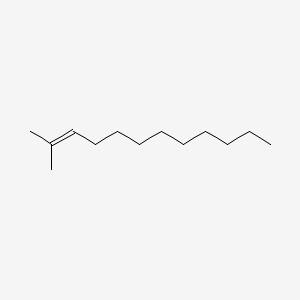
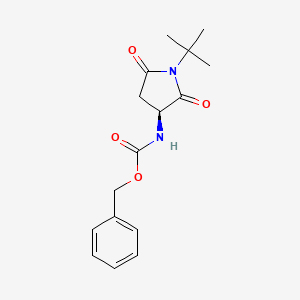

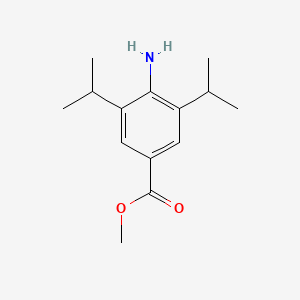
![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)
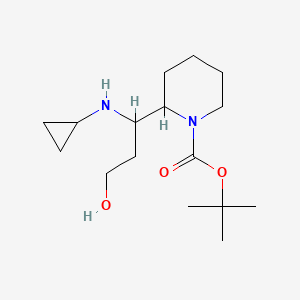
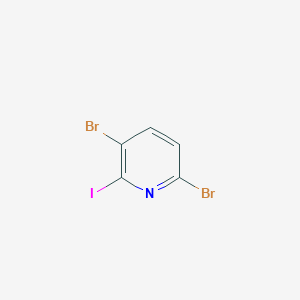
![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)
